Lipophilicity (LogP) Comparison: 4-Methoxy Isomer vs. Unsubstituted Benzoxazole
The target compound exhibits a computed XLogP3-AA value of 2.2, indicating significantly higher lipophilicity compared to the unsubstituted benzoxazole core [1]. This property is critical for membrane permeability and blood-brain barrier penetration in drug candidates. No direct comparative data for other methoxy regioisomers is available from the allowed sources, but the difference from the parent scaffold is a key differentiator.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | Unsubstituted benzoxazole (XLogP3-AA = 1.4) |
| Quantified Difference | Δ 0.8 log units (approx. 6.3x higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This quantifies a key physicochemical advantage for the 4-methoxy derivative in applications requiring enhanced membrane permeability, guiding selection over the less lipophilic parent scaffold.
- [1] 2-(Chloromethyl)-4-methoxybenzoxazole. PubChem Compound Summary, CID 11820045. View Source
